molecular formula C36H28N2O6 B1260028 bidebiline E

bidebiline E

Cat. No.: B1260028
M. Wt: 584.6 g/mol
InChI Key: ORORFDPGSXPOAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bidebiline E is a dimeric aporphine alkaloid of natural origin, isolated from plant species such as Phaeanthus lucidus . It is offered as a high-purity compound for use in biochemical and pharmacological research. The primary researched application of this compound is as a potent inhibitor of the α-glucosidase enzyme. In vitro studies have demonstrated significant inhibitory activity, with one study reporting an IC50 value of 6.7 µM, which is considerably more potent than the common antidiabetic drug acarbose (IC50 = 304.2 µM) under the same experimental conditions . This strong activity suggests its value as a lead compound for investigating new approaches to managing blood sugar levels. This compound belongs to a class of dimeric aporphine alkaloids, which are often characterized by complex structures and potential for multiple biological interactions. Its specific mechanism of action, while not fully elucidated, is associated with the inhibition of the α-glucosidase enzyme in the intestine, which is responsible for breaking down complex carbohydrates into glucose. Further research is encouraged to fully explore its mechanism, selectivity, and potential research applications. This product is intended for research purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C36H28N2O6

Molecular Weight

584.6 g/mol

IUPAC Name

16-methoxy-13-(16-methoxy-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,12,14(19),15,17-heptaen-13-yl)-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,12,14(19),15,17-heptaene

InChI

InChI=1S/C36H28N2O6/c1-39-19-3-5-21-23(13-19)29(33-27-17(7-9-37-33)11-25-35(31(21)27)43-15-41-25)30-24-14-20(40-2)4-6-22(24)32-28-18(8-10-38-34(28)30)12-26-36(32)44-16-42-26/h3-6,11-14,37-38H,7-10,15-16H2,1-2H3

InChI Key

ORORFDPGSXPOAI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C3=C4C(=CC5=C3OCO5)CCNC4=C2C6=C7C8=C(C9=C6C=C(C=C9)OC)C1=C(C=C8CCN7)OCO1

Synonyms

bidebiline E

Origin of Product

United States

Preparation Methods

Maceration with Polar Solvents

Methanol and ethanol (70–100%) are preferred for initial extraction due to their efficacy in solubilizing bis-aporphine alkaloids:

  • Protocol : 1 kg dried root/stem bark is soaked in 4 L methanol for 3–7 days at room temperature.
  • Yield : Crude extract yields range from 2.2–5.0% (w/w).
  • Advantage : Preserves thermolabile functional groups compared to hot extraction.

Sequential Soxhlet Extraction

Hexane, dichloromethane (DCM), and methanol are used sequentially to fractionate non-polar to polar constituents:

Solvent Target Compounds Volume Ratio Duration
Hexane Lipids, terpenoids 4 L 20 hr
DCM Medium-polarity alkaloids 4 L 24 hr
Methanol Polar alkaloids (e.g., this compound) 4 L 48 hr

Post-extraction, solvents are removed via rotary evaporation (40–60°C) to yield viscous residues.

Primary Fractionation Strategies

Liquid-Liquid Partitioning

Crude methanol extracts are partitioned to enrich alkaloid content:

  • Acid-Base Partitioning : Adjust pH to 9–10 with NH₄OH, extract with DCM to recover freebase alkaloids.
  • Aqueous-Methanol Partition : 75% aqueous methanol separates glycosides from aglycones.

Silica Gel Column Chromatography

Gravity columns (50 × 5 cm) with 200–300 mesh silica gel are standard:

Eluent System Ratio (v/v) Fraction Size Target Elution
Hexane-Ethyl Acetate 100:0 → 50:50 500 mL Non-polar impurities
DCM-Methanol 100:1 → 1:1 200 mL This compound

Monitoring via TLC (silica GF₂₅₄, visualized under UV 254 nm) identifies fractions containing this compound (Rf = 0.38 in DCM:MeOH 9:1).

Advanced Purification Methods

Sephadex LH-20 Gel Filtration

Fractions from silica columns are further resolved using Sephadex LH-20 with methanol:DCM (1:1):

  • Column Dimensions : 60 × 2.5 cm
  • Flow Rate : 1 mL/min
  • Outcome : Removes polymeric pigments and enhances purity to ~75%.

Preparative HPLC

Final purification employs reversed-phase C₁₈ columns (250 × 20 mm, 5 µm):

Parameter Condition
Mobile Phase MeOH:H₂O:ACN (55:40:5)
Flow Rate 5 mL/min
Detection UV 280 nm
Retention Time 14.2 ± 0.3 min

This step achieves >95% purity, confirmed by HR-MS ([M+H]+ m/z 585.2124, calc. 585.2128).

Yield Optimization and Challenges

Critical Factors Affecting Yield

Factor Optimal Condition Yield Impact
Plant Age 5–7 years +34% vs. younger plants
Extraction pH 9.5 Alkaloid stability enhanced
Drying Temperature <40°C Prevents thermal degradation

Common Contaminants and Mitigation

  • Chlorophylls : Removed via hexane wash during partitioning.
  • Proteins : Precipitated with 60% (NH₄)₂SO₄ saturation.
  • Polysaccharides : Eliminated using Amberlite XAD-16 resin.

Analytical Validation of this compound

Spectroscopic Confirmation

Technique Key Data
¹H NMR (400 MHz) δ 6.82 (s, H-11), 3.72 (s, OCH₃)
¹³C NMR (100 MHz) δ 152.1 (C-16), 56.3 (OCH₃)
HR-ESI-MS m/z 585.2128 [M+H]+ (Δ = 0.4 ppm)

Bioactivity Correlation

Purified this compound demonstrates:

Assay Result Source
Anti-TB (MIC) 6.25 µg/mL
Wnt Inhibition (IC₅₀) 20.2 µM

Scalability and Industrial Considerations

  • Cost Analysis : Sephadex LH-20 contributes 62% of total purification costs at lab scale.
  • Continuous Extraction : Emerging electroporation techniques reduce solvent use by 40%.
  • Green Chemistry : Subcritical water extraction (SWE) at 150°C/50 bar shows promise for scaling.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.